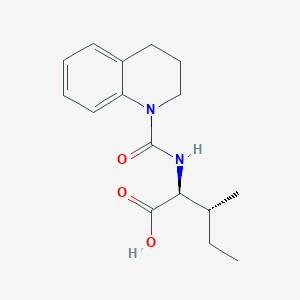![molecular formula C15H19N3O5 B8051949 [(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid](/img/structure/B8051949.png)
[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid is a complex organic compound that features a benzo[1,3]dioxole moiety, a piperazine ring, and an amino-acetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the amino-acetic acid group is attached via an amide bond formation, often using coupling reagents such as EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of [(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The benzo[1,3]dioxole moiety can intercalate with DNA, while the piperazine ring can bind to enzyme active sites, inhibiting their function. This dual interaction can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid is unique due to its combination of a benzo[1,3]dioxole moiety and a piperazine ring, which provides a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .
Propriétés
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-14(20)8-16-15(21)18-5-3-17(4-6-18)9-11-1-2-12-13(7-11)23-10-22-12/h1-2,7H,3-6,8-10H2,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOOBYKESCTWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(4-ethoxyanilino)-methylsulfanylmethylidene]-(4-ethoxyphenyl)azanium;iodide](/img/structure/B8051880.png)

![(2S,3R)-2-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B8051895.png)

![(2S,3R)-3-methyl-2-(2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl)pentanoic acid](/img/structure/B8051902.png)
![(2S,3R)-2-[[ethyl(phenyl)carbamoyl]amino]-3-methylpentanoic acid](/img/structure/B8051908.png)
![7,7'-dihydroxy-8,8'-dimethyl-4,4'-spirobi[3H-chromene]-2,2'-dione](/img/structure/B8051927.png)

![4-Methyl-2-({[(1r,5s)-8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl}amino)benzoic acid](/img/structure/B8051937.png)
![2-[1-(Furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B8051952.png)
![(5-Hydroxy-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B8051967.png)


![3-[1-[(3-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B8051982.png)
